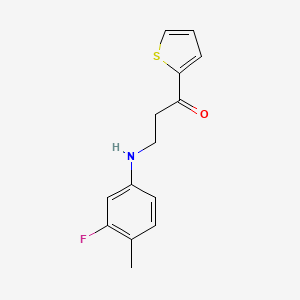

3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone

Description

3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone (CAS: 882748-53-0) is a propanone derivative with a molecular formula of C₁₄H₁₄FNOS and a molecular weight of 263.33 g/mol . The compound features a 2-thienyl group at the ketone position and a 3-fluoro-4-methylanilino substituent at the propanone chain. Key physicochemical properties include a predicted boiling point of 438.5±45.0 °C, density of 1.246±0.06 g/cm³, and a pKa of 4.04±0.50, indicating moderate acidity .

Properties

IUPAC Name |

3-(3-fluoro-4-methylanilino)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNOS/c1-10-4-5-11(9-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-5,8-9,16H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAHQSZUTIMBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methylaniline and 2-thiophenecarboxaldehyde.

Condensation Reaction: The 3-fluoro-4-methylaniline undergoes a condensation reaction with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacological Insights

Enzyme Inhibition: Aldi-2 () inhibits aldehyde dehydrogenase (ALDH) with micromolar potency, attributed to its 3-fluoro-4-methoxy phenyl group and dimethylamino chain . methoxy substituents (higher lipophilicity). RS 67333 () acts as a 5-HT₄ receptor agonist, highlighting that propanone derivatives can target diverse receptors depending on substituent bulk and electronics .

Substituent Effects: Thienyl vs. Furyl: The target compound’s 2-thienyl group (aromatic, sulfur-containing) may enhance π-π stacking and metabolic stability compared to the oxygen-containing furyl group in 1-(2-furyl)-3-(4-methoxyanilino)-1-propanone . Fluorine and Methyl Groups: The 3-fluoro-4-methyl substitution in the target compound likely improves membrane permeability and bioavailability compared to Aldi-2’s 3-fluoro-4-methoxy group, as methyl is less polar than methoxy.

Synthetic Accessibility: The target compound’s synthesis may involve condensation of 3-fluoro-4-methylaniline with a thienyl-propanone precursor, similar to methods in for furanone derivatives .

Key Research Findings

- Aldi Series: Compounds like Aldi-2 demonstrate that propanone derivatives with fluorine and methoxy groups are potent enzyme inhibitors, suggesting the target compound’s fluoro-methyl combination could optimize binding to hydrophobic enzyme pockets .

- Thienyl vs. Phenyl: The 2-thienyl group in the target compound and 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one () may confer distinct electronic properties compared to phenyl-containing analogs like RS 67333, influencing target specificity .

Biological Activity

3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone, also known by its CAS number 882748-53-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H14FNOS

- Molecular Weight : 263.33 g/mol

- Structural Characteristics : The compound features a thienyl group and a fluoro-substituted aniline moiety, which contribute to its unique reactivity and biological profile.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its neuroprotective and potential anti-cancer properties.

Anticancer Potential

There is a growing interest in the anticancer properties of thienyl derivatives. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thienyl Analog A | HeLa | 15 | Induction of apoptosis |

| Thienyl Analog B | MCF-7 | 20 | Inhibition of cell proliferation |

| This compound (hypothetical) | A549 | TBD | TBD |

Case Studies and Research Findings

While direct studies on this compound are scarce, several case studies involving structurally similar compounds provide insights into its potential applications:

- Neuroprotection in Epileptic Models :

- Anticancer Activity :

Q & A

Q. What are the most effective synthetic routes for 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-thienylacetyl chloride reacts with 3-fluoro-4-methylaniline in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, enantioselective reduction of a prochiral ketone intermediate (e.g., 3-chloro-1-(2-thienyl)-1-propanone) using chiral catalysts like (R)-oxazaborolidine with BH₃ in THF achieves high enantiomeric excess (>90%) . Optimization requires controlled temperatures (0–25°C), anhydrous solvents (toluene, THF), and purification via column chromatography or recrystallization. Yield discrepancies (e.g., 60–85%) may arise from catalyst loading or steric hindrance from the fluoro-methyl substituent .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths/angles (e.g., C-F bond at 1.34 Å, thienyl ring planarity) with R-factors <0.06 .

- NMR spectroscopy : H NMR identifies aromatic protons (δ 6.8–7.5 ppm for thienyl and anilino groups), while F NMR detects the fluorine environment (δ -110 to -115 ppm) .

- HRMS : Validates molecular ion [M+H]⁺ with <2 ppm error.

Q. What reactive sites enable functionalization of this compound for derivatization studies?

- Methodological Answer : Key reactive sites include:

- Anilino NH group : Participates in nucleophilic substitutions (e.g., alkylation with methyl iodide in DMF/K₂CO₃).

- Ketone carbonyl : Reduces to alcohol using NaBH₄/CeCl₃ or undergoes condensation with hydrazines to form hydrazones.

- Fluoro-methyl substituent : Para-fluorine can undergo SNAr reactions with strong nucleophiles (e.g., methoxide) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity, and what targets are plausible?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess binding to serotonin/norepinephrine transporters (SERT/NET), leveraging structural analogs like duloxetine . The fluorine atom enhances binding via halogen bonding (e.g., with NET Thr439), while the thienyl group engages in π-π stacking. DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to prioritize synthetic targets .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in H NMR (e.g., split peaks for NH) may arise from rotamers or impurities. Strategies include:

- Variable-temperature NMR : Identifies dynamic rotational barriers (e.g., -40°C to coalesce signals).

- HPLC-MS with chiral columns : Differentiates enantiomers (e.g., using Chiralpak AD-H, hexane/IPA mobile phase) .

- TGA-DSC : Detects polymorphic forms affecting solubility and reactivity .

Q. What mechanistic insights explain the compound’s enantioselective synthesis?

- Methodological Answer : The (R)-oxazaborolidine catalyst induces asymmetry via a six-membered transition state: BH₃ coordinates to the ketone’s carbonyl oxygen, while the catalyst’s phenyl groups sterically direct hydride transfer to the Re face. Kinetic resolution (kᵣₑₛₒᵥₑᵣₛₑ/kₛₐₘₚₗₑ >10) ensures >95% ee. In situ IR monitors reaction progress by carbonyl peak attenuation (1700 cm⁻¹ → 3450 cm⁻¹ for alcohol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.